5-Chloro-3-thiocyanato-1H-indole 5-Chloro-3-thiocyanato-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17178959
InChI: InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H
SMILES:
Molecular Formula: C9H5ClN2S
Molecular Weight: 208.67 g/mol

5-Chloro-3-thiocyanato-1H-indole

CAS No.:

Cat. No.: VC17178959

Molecular Formula: C9H5ClN2S

Molecular Weight: 208.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-thiocyanato-1H-indole -

Specification

Molecular Formula C9H5ClN2S
Molecular Weight 208.67 g/mol
IUPAC Name (5-chloro-1H-indol-3-yl) thiocyanate
Standard InChI InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H
Standard InChI Key PSKIKQXBNOGTRR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)SC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloro-3-thiocyanato-1H-indole (IUPAC name: (5-chloro-1H-indol-3-yl) thiocyanate) features a planar indole ring system substituted with a chlorine atom at position 5 and a thiocyanate group (-SCN) at position 3. The molecular formula is C₉H₅ClN₂S, with a molecular weight of 208.67 g/mol. The thiocyanate group introduces polarizability and nucleophilic reactivity, while the chlorine atom enhances electron-withdrawing effects, influencing both chemical stability and biological interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight208.67 g/mol
Melting Point123–125 °C
SolubilitySoluble in DMSO, acetonitrile
SMILESC1=CC2=C(C=C1Cl)C(=CN2)SC#N
InChI KeyPSKIKQXBNOGTRR-UHFFFAOYSA-N

The compound’s crystalline structure facilitates interactions with biological macromolecules, particularly through hydrogen bonding and π-π stacking.

Synthesis Methods

Photocatalytic Thiocyanation

A novel one-pot synthesis strategy employs iridium(III) photocatalysts under blue light irradiation (λ = 460 nm) to convert indolines to 3-thiocyanato indoles. In this method, 5-chloroindoline is oxidized to 5-chloroindole via aerobic dehydrogenation, followed by thiocyanation using ammonium thiocyanate (NH₄SCN). The reaction achieves yields up to 85% under optimized conditions (0.1 mol% catalyst, O₂ atmosphere, 24 h irradiation) .

Electrophilic Substitution

Conventional approaches involve electrophilic substitution at the indole’s 3-position. Chlorination at position 5 is achieved using reagents like sulfuryl chloride (SO₂Cl₂), while thiocyanation employs potassium thiocyanate (KSCN) in the presence of iodine or bromine as oxidizing agents. This method typically requires anhydrous conditions and temperatures of 40–60°C.

Biological Activities and Mechanism of Action

Antimicrobial Activity

Preliminary studies suggest moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL), attributed to membrane disruption via thiocyanate-mediated lipid peroxidation.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for designing kinase inhibitors. Modifications at the indole’s 1-position (e.g., alkylation) enhance solubility and bioavailability without compromising activity .

Chemical Intermediate

Its reactivity enables derivatization into:

  • Sulfhydryl-containing analogs via thiocyanate reduction.

  • Heterocyclic fused systems through cycloaddition reactions.

Comparison with Structural Analogs

Table 2: Activity Comparison of Indole Derivatives

CompoundSubstitutionsAnticancer IC₅₀ (MCF-7)
5-Chloro-3-thiocyanatoCl (5), SCN (3)12.3 μM
5-ChloroindoleCl (5)>50 μM
3-ThiocyanatoindoleSCN (3)28.7 μM

The dual substitution in 5-chloro-3-thiocyanato-1H-indole synergistically enhances target affinity compared to monosubstituted analogs .

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